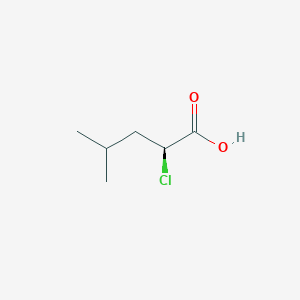
(S)-2-Chloro-4-methylvaleric acid
Descripción general
Descripción
(S)-2-Chloro-4-methylvaleric acid is an organic compound with the molecular formula C6H11ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Chloro-4-methylvaleric acid can be synthesized through several methods. One common approach involves the chlorination of 4-methylvaleric acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Methylvaleric acid+SOCl2→(S)-2-Chloro-4-methylvaleric acid+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Chloro-4-methylvaleric acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 2-Hydroxy-4-methylvaleric acid.
Reduction: 2-Chloro-4-methylpentanol.
Oxidation: 2-Chloro-4-methyladipic acid.
Aplicaciones Científicas De Investigación
(S)-2-Chloro-4-methylvaleric acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving chiral molecules.
Pharmaceuticals: It serves as a building block for the synthesis of drugs with specific chiral centers, which can have different biological activities compared to their racemic mixtures.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Chloro-4-methylvaleric acid depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its chiral nature allows it to interact with enzymes and receptors in a stereospecific manner, potentially leading to different biological effects compared to its enantiomer.
Comparación Con Compuestos Similares
2-Chlorovaleric acid: Lacks the methyl group at the 4-position.
4-Methylvaleric acid: Lacks the chlorine atom at the 2-position.
2-Chloro-3-methylbutyric acid: Has a different arrangement of the methyl and chlorine groups.
Uniqueness: (S)-2-Chloro-4-methylvaleric acid is unique due to its specific chiral center and the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
IUPAC Name |
(2S)-2-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBIPRPIHIKPW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28659-81-6 | |
| Record name | (S)-2-Chloro-4-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-2-Chloro-4-methylpentanoic acid a compound of interest in liquid crystal research?
A1: (S)-2-Chloro-4-methylpentanoic acid plays a crucial role in designing chiral liquid crystal materials. The research highlights its use in synthesizing esters with trans-p-n-alkoxycinnamic acids. These esters exhibit various liquid crystal phases, including the chiral smectic C (SC) phase []. The presence of the chiral center in (S)-2-Chloro-4-methylpentanoic acid is key to inducing chirality in the final liquid crystal molecules, a property essential for ferroelectric behavior and potential applications in display technologies.
Q2: How does the molecular structure of the synthesized esters influence their liquid crystal properties?
A2: The study demonstrates that the length of the alkoxy chain in the trans-p-n-alkoxycinnamic acid portion of the ester significantly impacts the liquid crystal phase behavior. Longer alkoxy chains generally promote the formation of the chiral smectic C (SC) phase at lower temperatures, followed by the smectic A (SA) phase at higher temperatures []. Shorter chains, on the other hand, can lead to the appearance of additional phases like the chiral nematic and blue phases. This structure-property relationship allows for fine-tuning the liquid crystal properties by modifying the molecular structure of the starting materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


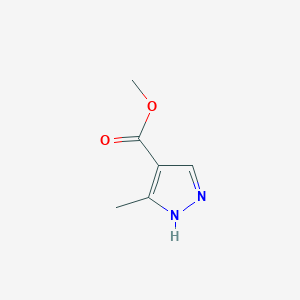
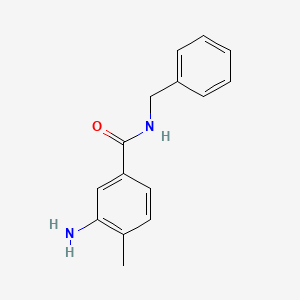

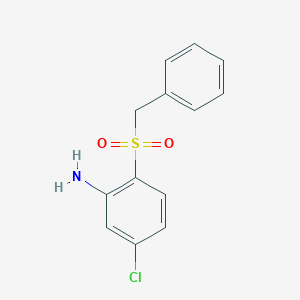
![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)
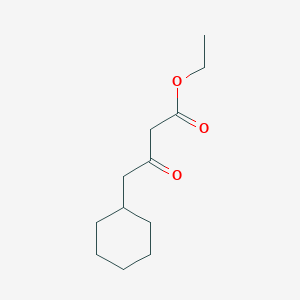

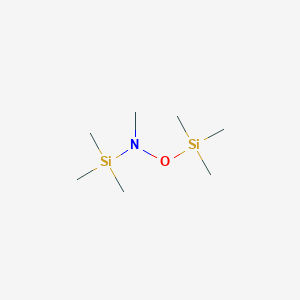
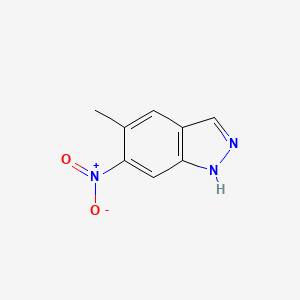
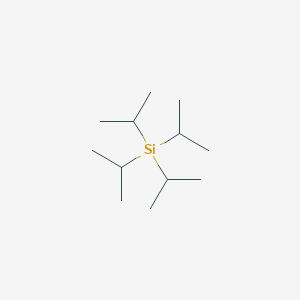

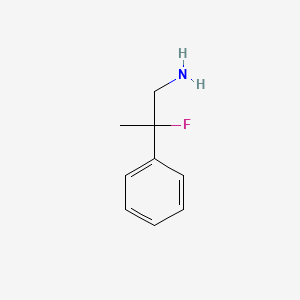

![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)
